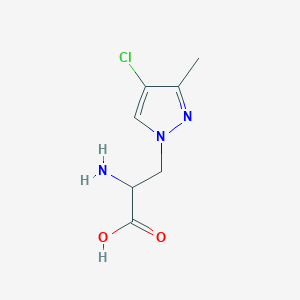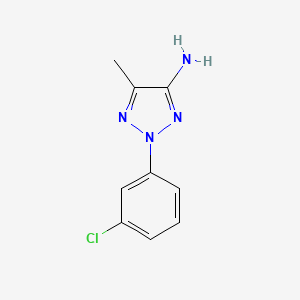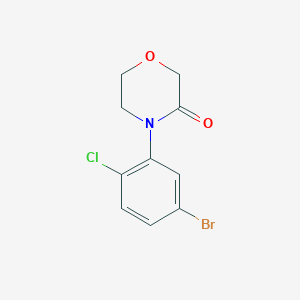![molecular formula C18H17NO5 B13071007 N-[(2E)-3-(3,4-dimethoxyphenyl)prop-2-enoyl]-2-hydroxybenzamide](/img/structure/B13071007.png)
N-[(2E)-3-(3,4-dimethoxyphenyl)prop-2-enoyl]-2-hydroxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-N-(3-(3,4-Dimethoxyphenyl)acryloyl)-2-hydroxybenzamide is a synthetic organic compound known for its diverse biological activities. It is derived from 3,4-dimethoxyphenylacrylic acid and 2-hydroxybenzamide, combining the properties of both parent compounds. This compound has gained attention in medicinal chemistry due to its potential therapeutic applications, including anti-inflammatory, antioxidant, and anticancer activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-(3-(3,4-Dimethoxyphenyl)acryloyl)-2-hydroxybenzamide typically involves the following steps:
Preparation of (E)-3-(3,4-Dimethoxyphenyl)acryloyl chloride: This is achieved by reacting 3,4-dimethoxyphenylacrylic acid with thionyl chloride at elevated temperatures (80°C–90°C) for about 4 hours.
Formation of the final compound: The resulting (E)-3-(3,4-Dimethoxyphenyl)acryloyl chloride is then reacted with 2-hydroxybenzamide under suitable conditions to yield (E)-N-(3-(3,4-Dimethoxyphenyl)acryloyl)-2-hydroxybenzamide.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, ensuring the purity of reagents, and implementing efficient purification techniques to obtain the desired product in large quantities.
Chemical Reactions Analysis
Types of Reactions
(E)-N-(3-(3,4-Dimethoxyphenyl)acryloyl)-2-hydroxybenzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its biological activity.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like halogens, acids, or bases can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce alcohols or amines. Substitution reactions can lead to a variety of functionalized derivatives.
Scientific Research Applications
(E)-N-(3-(3,4-Dimethoxyphenyl)acryloyl)-2-hydroxybenzamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules with potential biological activities.
Biology: The compound’s antioxidant and anti-inflammatory properties make it a candidate for studying cellular protection mechanisms.
Industry: It can be utilized in the development of pharmaceuticals and other biologically active compounds.
Mechanism of Action
The mechanism of action of (E)-N-(3-(3,4-Dimethoxyphenyl)acryloyl)-2-hydroxybenzamide involves several molecular targets and pathways:
Antioxidant Activity: The compound scavenges free radicals, thereby protecting cells from oxidative stress.
Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and enzymes, reducing inflammation.
Anticancer Activity: The compound induces apoptosis in cancer cells by activating caspases and inhibiting key signaling pathways involved in cell proliferation.
Comparison with Similar Compounds
Similar Compounds
(E)-3-(3,4-Dimethoxyphenyl)acryloyl chloride: A precursor in the synthesis of the target compound.
Curcumin and its derivatives: Known for their antioxidant and anti-inflammatory properties.
Chalcone derivatives: Exhibit similar biological activities, including anticancer and anti-inflammatory effects.
Uniqueness
(E)-N-(3-(3,4-Dimethoxyphenyl)acryloyl)-2-hydroxybenzamide stands out due to its combined structural features, which confer unique biological activities. The presence of both 3,4-dimethoxyphenyl and 2-hydroxybenzamide moieties enhances its ability to interact with multiple biological targets, making it a versatile compound for various research applications.
Properties
Molecular Formula |
C18H17NO5 |
|---|---|
Molecular Weight |
327.3 g/mol |
IUPAC Name |
N-[(E)-3-(3,4-dimethoxyphenyl)prop-2-enoyl]-2-hydroxybenzamide |
InChI |
InChI=1S/C18H17NO5/c1-23-15-9-7-12(11-16(15)24-2)8-10-17(21)19-18(22)13-5-3-4-6-14(13)20/h3-11,20H,1-2H3,(H,19,21,22)/b10-8+ |
InChI Key |
XPYHGIFKAQSVSZ-CSKARUKUSA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C/C(=O)NC(=O)C2=CC=CC=C2O)OC |
Canonical SMILES |
COC1=C(C=C(C=C1)C=CC(=O)NC(=O)C2=CC=CC=C2O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![tert-Butyl 4,4-difluoro-2,7-diazaspiro[4.4]nonane-2-carboxylate](/img/structure/B13070924.png)
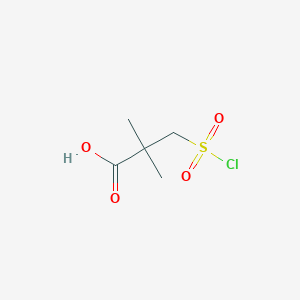
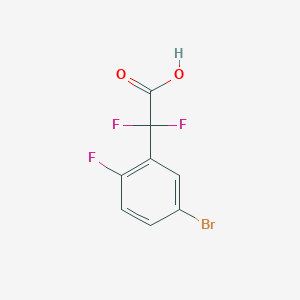

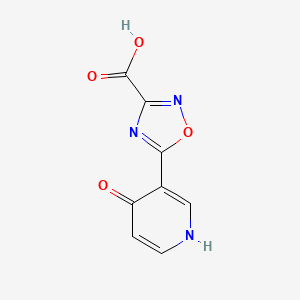
![4-Nitro-N-[(1,2,3,6-tetrahydropyridin-4-yl)methyl]benzene-1-sulfonamide](/img/structure/B13070949.png)

![4-Bromo-1-[2-(1H-1,2,4-triazol-1-yl)ethyl]-1H-pyrazol-3-amine](/img/structure/B13070959.png)
![[1-Ethyl-5-(propan-2-yl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B13070967.png)

